molecular formula C41H44N2O7SSi B13718222 1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13718222
M. Wt: 736.9 g/mol
InChI Key: SWCSKDJCJJBGIZ-VNFJPAQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the oxolan-2-yl core, followed by the introduction of the tert-butyl(dimethyl)silyl group, the phenoxycarbothioyloxy group, and the trityloxymethyl group. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This often requires the use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis systems, to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and trityloxymethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-iodo-pyrimidin-2-one: Shares the tert-butyl(dimethyl)silyl group but differs in other functional groups.

    4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one: Contains similar structural elements but with variations in the pyrimidine ring and other substituents.

Uniqueness

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical properties and potential applications not found in other similar compounds. Its structural complexity and versatility make it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C41H44N2O7SSi

Molecular Weight

736.9 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C41H44N2O7SSi/c1-40(2,3)52(4,5)50-36-35(49-39(51)47-32-24-16-9-17-25-32)33(48-37(36)43-27-26-34(44)42-38(43)45)28-46-41(29-18-10-6-11-19-29,30-20-12-7-13-21-30)31-22-14-8-15-23-31/h6-27,33,35-37H,28H2,1-5H3,(H,42,44,45)/t33-,35+,36+,37-/m1/s1

InChI Key

SWCSKDJCJJBGIZ-VNFJPAQBSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=S)OC6=CC=CC=C6

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=S)OC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.